5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione features a bicyclic pyrrolo[3,4-d]isoxazole-dione core substituted with ethyl, 4-methoxyphenyl, and phenyl groups. The 4-methoxyphenyl moiety introduces electron-donating properties, while the ethyl and phenyl groups contribute to steric bulk and lipophilicity.
Properties
IUPAC Name |
5-ethyl-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-21-19(23)16-17(13-9-11-15(25-2)12-10-13)22(26-18(16)20(21)24)14-7-5-4-6-8-14/h4-12,16-18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUUERRBFBTAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are responsible for inflammation and pain .
Comparison with Similar Compounds
Key Trends :
- Alkyl vs. Aryl Substitutions : Methyl and butyl groups at the 5-position (R1) show yields of 77–82%, suggesting moderate steric effects. Ethyl (target compound) may balance lipophilicity and reactivity.
- Electron-Donating vs. Withdrawing Groups : 4-MeO-Ph (target) and p-tolyl (3af) are electron-donating, whereas 4-Cl-Ph () is electron-withdrawing. The latter may accelerate cycloaddition reactions .
Structural and Spectral Comparisons
Aromatic Proton Environments (NMR)
- 5-Butyl-3-phenyl analog (3d) : Aromatic protons appear at δ 7.97–7.41 ppm, typical for phenyl groups .
- Target Compound : Expected aromatic signals near δ 7.5–7.0 ppm for 4-MeO-Ph and phenyl groups, with splitting patterns influenced by substituent positions.
IR Spectral Features
- Compound 8c (RSC Advances) : IR peak at 2996 cm⁻¹ (C-H stretching) .
- 2-Benzyl-3-(2,6-diF-Ph) analog (2a) : Strong carbonyl stretches at 1758 and 1690 cm⁻¹ .
- Target Compound : Likely carbonyl stretches near 1700–1780 cm⁻¹, with methoxy C-O stretches ~1250 cm⁻¹.
Crystallographic and Physicochemical Properties
Key Observations :
Biological Activity
5-Ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound with potential biological activities that have garnered attention in recent research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C24H19N2O4 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | This compound |
Antitumor Properties
Recent studies have indicated that compounds similar to 5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole derivatives exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of specific kinases involved in tumor growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This inhibition can lead to reduced inflammation in models of chronic inflammatory diseases.
Antimicrobial Activity
There is emerging evidence suggesting that isoxazole derivatives possess antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains and fungi. The exact mechanism of action appears to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may bind to receptors involved in apoptosis and cell cycle regulation, thereby altering cellular responses to growth signals.
- Oxidative Stress Induction : Some studies suggest that it could increase oxidative stress within cells, leading to enhanced apoptosis in cancer cells.
Case Studies
- Antitumor Activity : A study published in Cancer Research demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of a similar isoxazole derivative resulted in decreased joint swelling and pain scores compared to controls.
- Antimicrobial Studies : Laboratory tests showed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
